3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone
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Overview
Description
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone is an organic compound with the molecular formula C16H21N3O4S and a molecular weight of 351.42 g/mol . This compound is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone involves several steps. One common method is the condensation of 3,5-dimethylpyrazole with 4-methylpiperidine, followed by sulfonation and subsequent reaction with 2-furyl ketone . The reaction conditions typically involve the use of solvents like chloroform and reagents such as chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 2-furyl ketone is unique due to its specific substitution pattern and functional groups. Similar compounds include:
3,5-Dimethylpyrazole: A precursor in the synthesis of various heterocyclic compounds.
4-Methylpiperidine: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Furyl ketone: A key intermediate in organic synthesis.
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H21N3O4S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H21N3O4S/c1-11-6-8-18(9-7-11)24(21,22)15-12(2)17-19(13(15)3)16(20)14-5-4-10-23-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
SAABRZJJYJJVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=CO3)C |
Origin of Product |
United States |
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